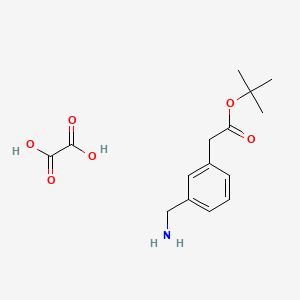

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl compounds involves various strategies. For instance, the synthesis of tert-butyl 3-oxopent-4-ynoates involves the reaction of arylacetylenes with the acid chloride of tert-butyl 2-phenylmalonate, followed by activation with Ag(I) salts to induce cyclization . Another example is the synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, which is a key intermediate in atorvastatin synthesis, using the Henry reaction followed by O-acetylation and reduction . These methods could potentially be adapted for the synthesis of "Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate."

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is often characterized using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques allow for the determination of the molecular geometry, functional groups, and stereochemistry, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Tert-butyl compounds can participate in a variety of chemical reactions. For example, tert-butyl acetothioacetate is used in synthesis reactions such as acylation, annulation, and cyclization . N-tert-butanesulfinyl imines are versatile intermediates for asymmetric synthesis, where the tert-butanesulfinyl group serves as an activating and chiral directing group . These reactions highlight the reactivity of tert-butyl groups in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For instance, the presence of tert-butyl groups can impart steric bulk, affecting the compound's reactivity and solubility. The thermal and crystallographic properties of tert-butyl compounds can be studied using thermal analysis and X-ray diffraction . Additionally, the stability of tert-butyl compounds, such as tert-butoxy cyclopropanone acetal, can be crucial for their use as intermediates in synthesis .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

One application involves the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids. These compounds can be prepared enantioselectively through electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, utilizing tert-butyl bromoacetate and introducing nitrogen through the Curtius reaction (Arvanitis et al., 1998).

Asymmetric Hydrogenation

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate's derivatives are also employed in asymmetric hydrogenation reactions. Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This is crucial for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the ligand's utility in catalysis (Imamoto et al., 2012).

Spirocyclic Indoline Lactone Synthesis

The compound has been used in synthesizing spirocyclic indoline lactone, showcasing its role in creating complex molecular architectures. This involves base-promoted cyclization and subsequent reactions leading to high yields of the desired product as a single diastereomer (Hodges et al., 2004).

Magnetism in Rare-Earth Metal Compounds

In the field of materials science, the compound's derivatives have been utilized in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. These compounds are studied for their structural arrangements and magnetic properties, contributing to the understanding of magnetic interactions in complex systems (Yadav et al., 2015).

Asymmetric Synthesis of Amines

Moreover, N-tert-Butanesulfinyl imines, derived from tert-butyl compounds, serve as versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the synthesis of a wide range of highly enantioenriched amines, highlighting the compound's significance in organic synthesis (Ellman et al., 2002).

Propiedades

IUPAC Name |

tert-butyl 2-[3-(aminomethyl)phenyl]acetate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C2H2O4/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14;3-1(4)2(5)6/h4-7H,8-9,14H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLRVYSXYBEIIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-N-(3,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)

![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)

![3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B2548088.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)

![4-Aza-tricyclo[5.2.2.02,6]undecane](/img/structure/B2548096.png)

![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2548101.png)